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Compound of Interest

3-methoxycyclobutane-1-
Compound Name:
carbaldehyde

Cat. No. B2664896

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-methoxycyclobutane-1-
carbaldehyde with its key derivatives: 3-hydroxycyclobutane-1-carbaldehyde, 3-
oxocyclobutane-1-carbaldehyde, and the parent compound, cyclobutanecarbaldehyde. This
objective analysis, supported by experimental data, aims to elucidate the structural nuances
and electronic effects imparted by substituent changes at the C3 position of the cyclobutane
ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for 3-methoxycyclobutane-1-carbaldehyde and its selected derivatives. This
data provides a quantitative basis for the comparative analysis of their chemical structures.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Other
Methoxy
Compound H1 (Aldehyde) H3 Cyclobutane
(OCH:)
Protons
3-
Methoxycyclobut
~9.7 ~3.8 ~3.3 ~2.0-2.8
ane-1-
carbaldehyde
3-
Hydroxycyclobut
Y ey ~9.7 ~4.2 - ~2.1-2.9
ane-1-
carbaldehyde
3-
Oxocyclobutane- ~9.8 - - ~3.0-3.5
1-carbaldehyde
Cyclobutanecarb
~9.7 ~2.1-2.4 - ~1.8-24

aldehyde

Note: The chemical shifts are approximate and can vary based on the solvent and experimental
conditions.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Other
C1 (Aldehyde Methoxy
Compound Cc3 Cyclobutane
Carbonyl) (OCHs)
Carbons
3-
Methoxycyclobut
~203 ~75 ~56 ~30-45
ane-1-
carbaldehyde
3-
Hydroxycyclobut
Y ey ~204 ~65 - ~32-48
ane-1-
carbaldehyde
3-
~208 (Ketone
Oxocyclobutane-  ~201 - ~45-55
Carbonyl)
1-carbaldehyde
Cyclobutanecarb
~204 ~25 - ~22-48

aldehyde

Note: The chemical shifts are approximate and can vary based on the solvent and experimental
conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm™1)
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C=0 Stretch O-H Stretch C=0 Stretch C-O Stretch
Compound

(Aldehyde) (Alcohol) (Ketone) (Ether/Alcohol)
3-
Methoxycyclobut

~1725 - - ~1100
ane-1-
carbaldehyde
3-
Hydroxycyclobut

~1720 ~3400 (broad) - ~1050
ane-1-
carbaldehyde
3-
Oxocyclobutane-  ~1730 - ~1780 -
1-carbaldehyde
Cyclobutanecarb

~1730 - - -

aldehyde

Table 4: Mass Spectrometry Data (Molecular lon [M]* Peak)

Observed [M]*

Compound Molecular Formula  Molecular Weight (mi2)
miz

3-
Methoxycyclobutane- CeH1002 114.14 114
1-carbaldehyde
3-
Hydroxycyclobutane- CsHsO2 100.12 100
1-carbaldehyde
3-Oxocyclobutane-1-

CsHeO2 98.10 98
carbaldehyde
Cyclobutanecarbaldeh

CsHsO 84.12 84
yde
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Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a
frequency of 400 MHz for protons.

o Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 pL of the liquid
sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5
mm NMR tube. It is crucial that the sample is free of particulate matter.

e 1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a
spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a
relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum. A wider spectral width of about 240 ppm is used. Due to the low natural
abundance of the 13C isotope, a larger number of scans (typically 1024 or more) and a longer
relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal
intensity.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, commonly
with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

o Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.
For solid samples, a small amount of the powder is placed on the crystal, and pressure is
applied to ensure good contact.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the clean, empty ATR crystal is recorded first and automatically
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subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with Electron lonization (El) being a
common method for volatile, small organic molecules.

o Sample Introduction: The sample is introduced into the ion source, often via a direct insertion
probe or through a gas chromatograph (GC-MS). The sample must be sufficiently volatile to
be in the gas phase for ionization.

« lonization: In the El source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecule to lose an electron,
forming a molecular ion (M*), and often induces fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
to generate the mass spectrum.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between 3-methoxycyclobutane-
1-carbaldehyde and its compared derivatives.
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Structural Comparison of Cyclobutane Derivatives

Cyclobutanecarbaldehyde

3-Methoxycyclobutane-1-carbaldehyde 3-Oxocyclobutane-1-carbaldehyde

Click to download full resolution via product page

Caption: Chemical transformations relating the compared cyclobutane derivatives.

« To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Methoxycyclobutane-
1-carbaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2664896#spectroscopic-comparison-of-3-
methoxycyclobutane-1-carbaldehyde-with-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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